TFLA

Description

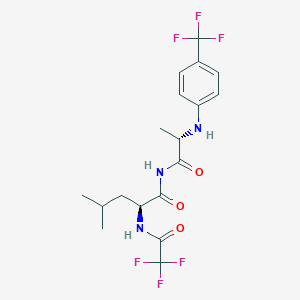

Structure

2D Structure

3D Structure

Properties

CAS No. |

119777-90-1 |

|---|---|

Molecular Formula |

C18H21F6N3O3 |

Molecular Weight |

441.4 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide |

InChI |

InChI=1S/C18H21F6N3O3/c1-9(2)8-13(26-16(30)18(22,23)24)15(29)27-14(28)10(3)25-12-6-4-11(5-7-12)17(19,20)21/h4-7,9-10,13,25H,8H2,1-3H3,(H,26,30)(H,27,28,29)/t10-,13-/m0/s1 |

InChI Key |

AXGRINIFANQBKQ-GWCFXTLKSA-N |

SMILES |

CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(C)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C(F)(F)F |

Synonyms |

CF3-Leu-Ala-NH-C6H4-CF3 TFLA trifluoroacetyl-leucyl-alanyl-4-trifluoromethylanilide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trifluoro-L-leucine (TFLA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoro-L-leucine (TFLA) is a synthetic amino acid analog of the essential amino acid L-leucine. The substitution of the three terminal methyl hydrogens of leucine with fluorine atoms imparts unique physicochemical properties to the molecule, making it a valuable tool in biochemical research and a potential candidate for drug development. The high electronegativity and steric bulk of the trifluoromethyl group significantly alter the hydrophobicity and electronic properties of the amino acid side chain, influencing protein structure, stability, and function upon its incorporation. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key experimental protocols for its application in research.

Physicochemical Properties

The introduction of a trifluoromethyl group in place of a methyl group has profound effects on the properties of the leucine side chain.

| Property | L-Leucine | 5,5,5-Trifluoro-L-leucine (this compound) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₀F₃NO₂ |

| Molecular Weight | 131.17 g/mol | 185.14 g/mol [1] |

| Structure |  |  |

| Hydrophobicity | More Hydrophobic | Less Hydrophobic |

| Inductive Effect | Electron-donating methyl group | Strongly electron-withdrawing trifluoromethyl group |

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a multi-step process that often involves the resolution of a racemic mixture.

Experimental Protocol: Synthesis of N-acetyl-DL-5,5,5-trifluoroleucine

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

-

DL-5,5,5-trifluoroleucine

-

Acetic anhydride

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve DL-5,5,5-trifluoroleucine in a 1 M sodium hydroxide solution.

-

Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the pH between 8 and 9 with the addition of 2 M sodium hydroxide.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Acidify the solution to pH 2 with 6 M hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield N-acetyl-DL-5,5,5-trifluoroleucine.

Experimental Protocol: Enzymatic Resolution and Purification of L-TFLA

Materials:

-

N-acetyl-DL-5,5,5-trifluoroleucine

-

Acylase I from Aspergillus melleus

-

Cobalt (II) chloride

-

Lithium hydroxide

-

Dowex 50 (H⁺ form) resin

-

Ammonium hydroxide

-

Lyophilizer

Procedure:

-

Dissolve N-acetyl-DL-5,5,5-trifluoroleucine in deionized water and adjust the pH to 7.0 with lithium hydroxide.

-

Add cobalt (II) chloride to a final concentration of 0.5 mM.

-

Add Acylase I to the solution.

-

Incubate the mixture at 37°C and monitor the progress of the reaction by measuring the release of the L-amino acid.

-

When the reaction is complete (approximately 50% hydrolysis), acidify the solution to pH 5 with acetic acid to stop the enzymatic reaction.

-

Apply the solution to a Dowex 50 (H⁺ form) column.

-

Wash the column with deionized water to remove the unreacted N-acetyl-D-5,5,5-trifluoroleucine.

-

Elute the L-5,5,5-trifluoroleucine with 2 M ammonium hydroxide.

-

Collect the fractions containing the L-amino acid and remove the solvent by lyophilization to obtain pure 5,5,5-Trifluoro-L-leucine.

Mechanism of Action: Inhibition of Protein Synthesis

This compound acts as a competitive inhibitor of L-leucine during protein synthesis. Its primary mechanism of action involves its misincorporation into nascent polypeptide chains, leading to the production of non-functional or destabilized proteins.

Ribosomal A Site Binding

As an analog of L-leucine, this compound is recognized by leucyl-tRNA synthetase and charged to its cognate tRNA. The resulting this compound-tRNALeu then competes with Leu-tRNALeu for binding to the A site of the ribosome during the elongation phase of translation.[2]

Experimental Protocol: In Vitro Translation Inhibition Assay

This protocol can be used to determine the inhibitory effect of this compound on protein synthesis.

Materials:

-

Rabbit reticulocyte lysate in vitro translation system

-

Luciferase mRNA

-

Complete amino acid mixture

-

Amino acid mixture lacking leucine

-

[³⁵S]-Methionine

-

Trifluoro-L-leucine (this compound) solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Set up a series of in vitro translation reactions, each containing rabbit reticulocyte lysate, the amino acid mixture lacking leucine, and [³⁵S]-Methionine.

-

To each reaction, add a different concentration of this compound. Include a positive control with the complete amino acid mixture and a negative control with the leucine-deficient mixture and no this compound.

-

Initiate the reactions by adding luciferase mRNA.

-

Incubate the reactions at 30°C for 90 minutes.

-

Stop the reactions by adding cold 10% TCA to precipitate the newly synthesized proteins.

-

Wash the protein pellets with acetone and air dry.

-

Resuspend the pellets and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

| This compound Concentration (mM) | % Inhibition of Protein Synthesis |

| User Defined | User Measured |

| User Defined | User Measured |

| User Defined | User Measured |

| User Defined | User Measured |

Impact on mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability, particularly leucine. Leucine activates the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis. As a leucine analog, this compound is expected to influence this pathway.

Experimental Protocol: Western Blot Analysis of mTORC1 Signaling

This protocol allows for the assessment of this compound's effect on the phosphorylation state of key mTORC1 downstream targets.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Complete cell culture medium

-

Leucine-free cell culture medium

-

Trifluoro-L-leucine (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Starve cells of leucine by incubating in leucine-free medium for 2 hours.

-

Treat cells with varying concentrations of this compound or with L-leucine as a positive control for a specified time (e.g., 30 minutes).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

| Treatment | p-S6K1 / Total S6K1 (Fold Change) | p-4E-BP1 / Total 4E-BP1 (Fold Change) |

| Leucine-starved | 1.0 | 1.0 |

| L-Leucine | User Measured | User Measured |

| This compound (Conc. 1) | User Measured | User Measured |

| This compound (Conc. 2) | User Measured | User Measured |

Applications in Research and Drug Development

Protein Structure and Dynamics using ¹⁹F-NMR

The fluorine atom in this compound serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F chemical shift is highly sensitive to the local environment, providing valuable information about protein structure, conformational changes, and ligand binding.

Quantitative Proteomics using Mass Spectrometry

The incorporation of this compound into proteins introduces a unique mass signature that can be exploited in mass spectrometry-based proteomics. This allows for the quantification of protein synthesis and turnover rates.

Toxicity Profile

The toxicity of this compound is an important consideration for its use in biological systems. Acute toxicity is often assessed by determining the median lethal dose (LD₅₀).

| Parameter | Value | Species | Route of Administration |

| LD₅₀ | Data not available | Rat | Oral |

| LD₅₀ | Data not available | Mouse | Oral |

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination (Up-and-Down Procedure)

This is a general guideline and should be performed in accordance with institutional and regulatory guidelines.

Materials:

-

Trifluoro-L-leucine (this compound)

-

Vehicle (e.g., water or saline)

-

Sprague-Dawley rats or CD-1 mice (one sex, typically female)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Fast the animals overnight before dosing.

-

Prepare a solution or suspension of this compound in the chosen vehicle.

-

Administer a single oral dose of this compound to one animal. The initial dose is typically chosen based on any available preliminary toxicity data.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. The dose progression follows a set interval (e.g., a factor of 1.5-2.0).

-

Continue this sequential dosing until a sufficient number of reversals in outcome (survival to death or death to survival) have been observed.

-

The LD₅₀ is then calculated using statistical methods appropriate for the up-and-down procedure.

Conclusion

Trifluoro-L-leucine is a powerful tool for researchers in biochemistry and drug development. Its ability to act as a leucine analog allows for the probing of protein synthesis, structure, and function in ways that are not possible with natural amino acids. The experimental protocols provided in this guide offer a starting point for the application of this compound in various research contexts. Further investigation into its specific quantitative effects on biological systems will undoubtedly expand its utility and potential for therapeutic applications.

References

The Unchartered Territory of the Proteome: A Technical Guide to Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Published: October 28, 2025

Abstract

The twenty canonical amino acids form the fundamental basis of life's proteins. However, the burgeoning field of synthetic biology has unlocked the ability to expand this genetic alphabet, incorporating non-canonical amino acids (ncAAs) with novel chemical functionalities. This technological leap is paving the way for proteins with enhanced or entirely new properties, offering unprecedented opportunities in drug discovery, materials science, and fundamental biological research. This guide provides an in-depth technical overview of the core principles of ncAA technology, from their synthesis and site-specific incorporation into proteins to their diverse applications. Detailed methodologies for key experiments and structured data summaries are presented to facilitate the adoption of this transformative technology.

Introduction to Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also known as unnatural amino acids (uAAs), are amino acids that are not among the 20 naturally encoded proteinogenic amino acids. The ability to site-specifically incorporate these ncAAs into proteins in living organisms has been made possible through the engineering of orthogonal translation systems.[1][2] An orthogonal system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually compatible but do not cross-react with their endogenous counterparts in the host organism.[2][3] This ensures that the ncAA is exclusively incorporated at a specific, predetermined site in the polypeptide chain in response to a reassigned codon, typically a stop codon like the amber codon (UAG).[2][3][4]

The introduction of ncAAs allows for the precise installation of a vast array of chemical functionalities into proteins, including bio-orthogonal handles for chemical modification, fluorescent probes, photo-crosslinkers, and post-translational modifications.[2] These capabilities are invaluable for elucidating protein structure and function, engineering novel enzymes, and developing next-generation protein therapeutics.[1][4]

Synthesis and Availability of Non-Canonical Amino Acids

The journey of incorporating an ncAA begins with its chemical synthesis. While an exhaustive list of ncAA syntheses is beyond the scope of this guide, it is important to note the commercial availability of a growing library of these compounds. For novel ncAAs, custom synthesis is often required. For example, 3,3,3-Trifluoro-DL-alanine is a commercially available fluorinated amino acid.

Table 1: Properties of 3,3,3-Trifluoro-DL-alanine

| Property | Value |

| Linear Formula | CF₃CH(NH₂)CO₂H |

| Molecular Weight | 143.06 |

| Melting Point | 231-234 °C |

| Storage Temperature | 2-8°C |

| Primary Application | Peptide Synthesis |

Data sourced from commercial product information.

Site-Specific Incorporation of Non-Canonical Amino Acids

The cornerstone of ncAA technology is the ability to direct its incorporation to a specific location within a protein. This is achieved by repurposing a codon, most commonly the amber stop codon (UAG), to encode the ncAA.[2][4]

The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair

The specificity of ncAA incorporation is dictated by an engineered orthogonal aaRS/tRNA pair.[2] A commonly used pair is derived from the archaeon Methanocaldococcus jannaschii, the tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA (Mj-tRNATyr).[5] This pair is orthogonal in many host organisms, including E. coli and mammalian cells. The MjTyrRS is then evolved through directed evolution to specifically recognize and charge the desired ncAA onto the Mj-tRNATyr, which has its anticodon mutated to CUA to recognize the UAG codon.

Experimental Workflow for ncAA Incorporation

The general workflow for incorporating an ncAA into a target protein in E. coli is outlined below.

Applications in Drug Discovery and Development

The ability to introduce novel chemical functionalities into proteins has profound implications for drug discovery.

-

Enzyme Engineering: The catalytic activity and substrate specificity of enzymes can be enhanced by incorporating ncAAs into the active site.[4]

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of ncAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogenous and potent ADCs.

-

Probing Molecular Interactions: ncAAs with photo-crosslinking capabilities can be used to map protein-protein and protein-ligand interactions in their native cellular environment.

Experimental Protocols

Protocol: Site-Directed Mutagenesis for UAG Codon Introduction

This protocol describes the introduction of an amber stop codon (UAG) into a gene of interest using QuikChange site-directed mutagenesis.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse) containing the UAG mutation

-

PfuUltra high-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

Method:

-

Primer Design: Design complementary primers (25-45 bases) with the desired UAG mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up the PCR reaction with plasmid DNA, primers, dNTPs, and PfuUltra polymerase.

-

Perform thermal cycling:

-

Initial denaturation: 95°C for 30 seconds.

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 1 minute.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final extension: 68°C for 5 minutes.

-

-

-

DpnI Digestion: Add DpnI directly to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Verification: Plate the transformation on selective media. Isolate plasmid DNA from the resulting colonies and verify the presence of the UAG mutation by DNA sequencing.

Protocol: Expression and Purification of ncAA-Containing Protein in E. coli

Materials:

-

E. coli strain co-transformed with the target gene plasmid and the orthogonal aaRS/tRNA plasmid.

-

LB media with appropriate antibiotics.

-

Inducer (e.g., IPTG).

-

Non-canonical amino acid.

-

Purification resin (e.g., Ni-NTA for His-tagged proteins).

Method:

-

Inoculation: Inoculate a starter culture of the co-transformed E. coli in LB media with antibiotics and grow overnight at 37°C.

-

Large-Scale Culture: Inoculate a larger volume of LB media with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Add the ncAA to a final concentration of 1 mM and the inducer (e.g., 0.5 mM IPTG).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Purification: Clarify the lysate by centrifugation and purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography).

-

Analysis: Analyze the purified protein by SDS-PAGE and verify ncAA incorporation by mass spectrometry.

Mechanism of Action: An Illustrative Example with Trifluorothymidine

While not a non-canonical amino acid for protein incorporation, the mechanism of action of trifluorothymidine (TFT), a nucleoside analog, provides a parallel for how modified building blocks can exert potent biological effects. TFT is incorporated into DNA, leading to cytotoxicity.[6] Studies have shown that the incorporation of TFT into DNA is significantly higher than that of other similar drugs like 5-fluorouracil (5FU).[6]

Table 2: Incorporation of Nucleoside Analogs into HeLa Cell DNA

| Compound | Concentration (IC50) | Incorporation (pmol/1x10⁶ cells for 4h) |

| TFT | 1 µM | 62.2 ± 0.9 |

| FdUrd | 0.5 µM | 7.53 |

| 5FU | 10 µM | 0.17 |

Data adapted from Suzuki et al., Int J Oncol, 2011.[6]

This high level of incorporation, coupled with the resistance of the incorporated TFT to excision by DNA repair enzymes, contributes to its potent cytotoxic effect.[6] This example highlights how the efficient incorporation of a modified building block can be a powerful mechanism of action.

Conclusion

The ability to genetically encode non-canonical amino acids represents a paradigm shift in our ability to engineer and study proteins. This technology provides an unprecedented level of control over protein structure and function, opening up new avenues for therapeutic development, biocatalysis, and fundamental biological discovery. As the toolbox of available ncAAs and orthogonal translation systems continues to expand, so too will the innovative applications of this powerful technology.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Naturally Occurring tRNAs With Non-canonical Structures [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Genetic Encoding of Three Distinct Noncanonical Amino Acids Using Reprogrammed Initiator and Nonsense Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10065-69-7-Trifluoromethyl-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]

Trifluoro-L-leucine: A Comprehensive Technical Overview

[2] L-Leucine, 5,5,5-trifluoro-

-

CAS: 17755-23-4

-

Molecular Formula: C6H10F3NO2

-

Molecular Weight ( g/mol ): 185.14

-

MDL Number: MFCD00002638

-

PubChem Substance ID: 24849692

-

Storage: Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

-

Physical State: Solid

-

Melting Point: 235 °C

-

Assay: 97%

-

Refractive Index: n20D -13.5° (c=1, H2O)

-

Optical Activity: [α]20/D −13.5±1.5°, c = 1% in H2O 1 5,5,5-Trifluoro-L-leucine | C6H10F3NO2 | ChemSpider Visit ChemicalBook To find more 5,5,5-Trifluoro-L-leucine(17755-23-4) information like chemical properties,Structure,melting point,boiling point,density,molecular formula,molecular weight, physical properties,toxicity information,customs codes. You can also browse global suppliers,vendor,prices,Price,manufacturers of 5,5,5-Trifluoro-L-leucine(17755-23-4).

-

Systematic Name: (2S)-2-amino-4-(trifluoromethyl)pentanoic acid

-

Formula: C6H10F3NO2

-

Molar Mass: 185.143 g/mol

-

CAS: 17755-23-4

-

ChemSpider ID: 83786

-

IUPAC Name: (2S)-2-amino-4-(trifluoromethyl)pentanoic acid 2 5,5,5-Trifluoro-L-leucine 17755-23-4 | BOC Sciences Description. 5,5,5-Trifluoro-L-leucine is a fluorinated derivative of L-leucine. It is a useful building block for the synthesis of various biologically active compounds.

-

Name: 5,5,5-Trifluoro-L-leucine

-

CAS No.: 17755-23-4

-

Formula: C6H10F3NO2

-

Molecular Weight: 185.14

-

Exact Mass: 185.066 g/mol

-

Synonym: (S)-2-Amino-4-(trifluoromethyl)pentanoic acid

-

IUPAC Name: (2S)-2-amino-4-(trifluoromethyl)pentanoic acid

-

Melting Point: 235 °C (lit.)

-

Appearance: White to off-white powder

-

Storage Condition: 2-8°C

-

Application: A fluorinated derivative of L-leucine. 3 in-depth technical guide on the structure and properties of trifluoro-L-leucine for researchers, scientists, and drug development professionals.

Trifluoro-L-leucine (TFL) is a synthetic, fluorinated analog of the essential amino acid L-leucine. The substitution of the three hydrogen atoms on the terminal methyl groups of the isobutyl side chain with fluorine atoms imparts unique chemical and biological properties, making it a valuable tool in various scientific disciplines, particularly in protein engineering, drug discovery, and metabolic research. This guide provides a detailed examination of the structure, properties, and applications of trifluoro-L-leucine.

Chemical Structure and Nomenclature

Trifluoro-L-leucine is systematically known as (2S)-2-amino-4-(trifluoromethyl)pentanoic acid. Its chemical structure is characterized by a chiral center at the alpha-carbon, typical of L-amino acids, and a trifluoromethyl group at the terminal end of its isobutyl side chain.

Key Structural Features:

-

Asymmetric Center: The α-carbon (C2) is chiral, resulting in two stereoisomers: L-trifluoroleucine and D-trifluoroleucine. The L-isomer is the biologically relevant form.

-

Trifluoromethyl Group: The -CF3 group is a highly electronegative and lipophilic moiety that significantly alters the electronic and steric properties of the molecule compared to its non-fluorinated counterpart, L-leucine.

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of L-leucine. These properties are crucial for its behavior in biological systems and its applications in experimental research.

| Property | Value | Reference |

| Molecular Formula | C6H10F3NO2 | |

| Molecular Weight | 185.14 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 235 °C | |

| Optical Rotation | [α]20/D −13.5±1.5°, c = 1% in H2O | |

| CAS Number | 17755-23-4 | |

| IUPAC Name | (2S)-2-amino-4-(trifluoromethyl)pentanoic acid |

Synthesis and Characterization

The synthesis of trifluoro-L-leucine typically involves multi-step chemical reactions, starting from commercially available precursors. A general synthetic approach is outlined below.

References

An In-depth Technical Guide on the Effects of Trifluoperazine (TFLA) on Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of trifluoperazine (TFLA), a phenothiazine antipsychotic agent, on protein structure and function. The document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to Trifluoperazine (this compound)

Trifluoperazine is a well-established antipsychotic medication primarily used in the management of schizophrenia and anxiety.[1][2] Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors in the brain.[1] However, a growing body of research has revealed that this compound's pharmacological profile is multifaceted, involving interactions with a variety of other protein targets. This guide focuses on these non-dopaminergic interactions, particularly this compound's profound effects on the structure and function of key regulatory proteins.

This compound's Impact on Protein Structure: The Case of Calmodulin

A primary and extensively studied target of this compound is Calmodulin (CaM), a ubiquitous and essential Ca2+-sensing protein involved in numerous eukaryotic signal transduction pathways.[3]

Conformational Changes: In its Ca2+-bound state, calmodulin adopts an elongated, dumbbell-shaped conformation with exposed hydrophobic surfaces.[4] Upon binding this compound, CaM undergoes a significant conformational change, transitioning to a more compact, globular form.[4][5] This structural rearrangement is critical as it masks the hydrophobic pockets necessary for CaM to interact with and activate its target enzymes, leading to the inactivation of Ca2+-CaM signaling.[4] This this compound-induced conformational shift is stabilized by the binding of the drug itself and is comparable to the structural changes that occur when Ca2+-CaM binds to its target peptides.[4]

Binding Stoichiometry and Affinity: The interaction between this compound and CaM is dependent on the presence of calcium. In the absence of Ca2+, very little binding is observed.[6] In the presence of Ca2+, both porcine brain calmodulin and rabbit skeletal muscle troponin C can bind four equivalents of this compound.[6] The binding of this compound to CaM increases the protein's affinity for Ca2+, and it is necessary for three Ca2+ ions to be bound to CaM for this compound binding to occur.[6]

Quantitative Data on this compound-Protein Interactions

The following table summarizes the key quantitative data from studies on the interaction of this compound with calmodulin and troponin C.

| Protein | Parameter | Value | Conditions | Reference |

| Porcine Brain Calmodulin (CaM) | Half-maximal this compound binding | 5.8 µM | Presence of Ca2+ | [6] |

| Porcine Brain Calmodulin (CaM) | Hill Coefficient | 0.82 | Presence of Ca2+ | [6] |

| Porcine Brain Calmodulin (CaM) | TFP-binding sites | 4 independent sites | Presence of Ca2+ | [6] |

| Rabbit Skeletal Muscle Troponin C | Half-maximal this compound binding | 16 µM | Presence of Ca2+ | [6] |

| Rabbit Skeletal Muscle Troponin C | Hill Coefficient | 1.7 | Presence of Ca2+ | [6] |

| Rabbit Skeletal Muscle Troponin C | Binding Constants (K1, K2, K3, K4) | 2.5 X 10(4), 6.6 X 10(3), 5.8 X 10(5), and 2.0 X 10(5) M-1 | 1 mM Ca2+ | [6] |

Experimental Protocols

Understanding the methodologies used to elucidate the effects of this compound is crucial for researchers. Below are detailed protocols for key experiments.

4.1. High-Performance Liquid Chromatography (HPLC) for Binding Assays

This method is used to measure the binding of this compound to proteins like calmodulin and troponin C.[6]

-

Instrumentation: An automated HPLC system equipped with a molecular sieving column.

-

Sample Preparation: Prepare solutions of the protein (e.g., 10 µg of calmodulin or troponin C per injection) in a suitable buffer.

-

Binding Assay:

-

Inject the protein sample onto the HPLC column.

-

Elute the protein and measure the amount of this compound that co-elutes, which represents the bound fraction.

-

Perform the assay in the presence and absence of Ca2+ to determine calcium dependency.

-

Vary the concentration of this compound to determine binding affinity (half-maximal binding) and stoichiometry.

-

-

Data Analysis: Compare the results to those obtained by equilibrium dialysis for validation.[6]

4.2. X-Ray Crystallography for Structural Analysis

This technique provides high-resolution structural information on this compound-protein complexes.[4]

-

Crystallization:

-

Co-crystallize the target protein (e.g., Ca2+-calmodulin) with this compound. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that yield well-diffracting crystals.

-

-

Data Collection:

-

Mount a single crystal and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination:

-

Process the diffraction data to determine the electron density map of the crystal.

-

Build an atomic model of the protein-TFLA complex into the electron density map.

-

Refine the model to obtain the final, high-resolution structure.

-

This compound's Effects on Cellular Signaling Pathways

This compound's influence extends beyond direct protein binding to the modulation of complex signaling networks.

5.1. Inhibition of the PERK-eIF2α Axis

This compound has been shown to inhibit the replication of both RNA and DNA viruses by targeting host cell machinery.[5] It achieves this by increasing the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis.[5] This effect is mediated through the activation of the PERK (protein kinase R-like endoplasmic reticulum kinase) pathway, one of the upstream kinases of eIF2α.[5]

Caption: this compound activates the PERK pathway, leading to the inhibition of viral replication.

5.2. Downregulation of Wnt/β-catenin Signaling

In the context of cancer, this compound has demonstrated anti-cancer stem cell (CSC) properties.[7] It has been shown to inhibit the Wnt/β-catenin signaling pathway in gefitinib-resistant lung cancer spheroids, contributing to its ability to overcome drug resistance.[7]

References

- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 6. Trifluoperazine binding to porcine brain calmodulin and skeletal muscle troponin C. | Semantic Scholar [semanticscholar.org]

- 7. Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Journey of TFLA: A Technical Guide

The identity of the molecule abbreviated as "TFLA" could not be definitively established from publicly available scientific literature. This guide will proceed by discussing the cellular uptake and metabolism of a plausible candidate, Trifluoroacetic acid (TFA), a compound sometimes used in the synthesis of pharmaceuticals and other biologically active molecules. It is crucial to note that the following information is based on the properties of TFA and may not be applicable if "this compound" refers to a different chemical entity.

Introduction to Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong organofluoric acid. Due to its unique properties, it finds applications in various fields, including as a reagent in organic synthesis and as a counter-ion in liquid chromatography for the purification of peptides and proteins. Its presence in biological systems, either as a metabolite of certain fluorinated compounds or through direct administration in experimental settings, necessitates a thorough understanding of its cellular interactions.

Cellular Uptake of Trifluoroacetic Acid

The cellular uptake of small, charged molecules like TFA is generally a complex process that can involve multiple mechanisms. The primary modes of entry into the cell are expected to be through passive diffusion and carrier-mediated transport.

Passive Diffusion: The ability of TFA to passively diffuse across the cell membrane is largely dependent on its lipophilicity and the pH gradient across the membrane. In its protonated (uncharged) form, TFA is more likely to traverse the lipid bilayer.

Carrier-Mediated Transport: Specific membrane transport proteins, such as monocarboxylate transporters (MCTs) and organic anion transporters (OATs), are known to facilitate the cellular uptake of various small carboxylic acids. It is plausible that TFA may be a substrate for one or more of these transporter families, which would significantly influence its intracellular concentration.

Experimental Protocols for Studying Cellular Uptake

A variety of experimental techniques can be employed to investigate the cellular uptake of TFA.

Table 1: Experimental Protocols for Cellular Uptake Studies

| Experiment | Methodology |

| Radiolabeled Uptake Assays | Cells are incubated with radiolabeled TFA (e.g., [¹⁴C]TFA or [³H]TFA) for varying time points and at different concentrations. The intracellular radioactivity is then measured to quantify uptake. This method allows for the determination of kinetic parameters such as Kₘ and Vₘₐₓ. |

| Inhibitor Studies | Known inhibitors of specific transport proteins (e.g., MCTs, OATs) are co-incubated with TFA to determine if its uptake is mediated by these transporters. A significant reduction in TFA uptake in the presence of an inhibitor would suggest its involvement. |

| pH-Dependency Studies | The extracellular pH is varied to assess its impact on TFA uptake. Increased uptake at lower pH would suggest that the protonated form of TFA is preferentially transported. |

| Gene Silencing (siRNA/shRNA) | The expression of specific transporter genes is knocked down using RNA interference. A subsequent decrease in TFA uptake would confirm the role of that transporter. |

| Xenopus Oocyte Expression System | The gene for a specific transporter is expressed in Xenopus oocytes. The uptake of TFA in these oocytes is then measured and compared to control oocytes to confirm if TFA is a substrate for that transporter. |

Metabolism of Trifluoroacetic Acid

Current scientific literature suggests that trifluoroacetic acid is metabolically inert in mammalian systems. It is generally considered to be a persistent metabolite that is not readily broken down or biotransformed. The strong carbon-fluorine bonds in TFA are highly resistant to enzymatic cleavage.

Therefore, the primary metabolic fate of TFA is excretion from the body, largely unchanged, via the kidneys.

Signaling Pathways and Experimental Workflows

Given the metabolic inertness of TFA, there are no established signaling pathways directly activated or inhibited by its metabolism. However, high intracellular concentrations of TFA could potentially exert secondary effects on cellular signaling through mechanisms such as alterations in intracellular pH or interactions with cellular proteins.

The general workflow for investigating the cellular effects of a compound like TFA would involve a series of in vitro and in vivo studies.

Caption: A generalized experimental workflow for studying the cellular effects of a compound.

Quantitative Data

Due to the ambiguity of "this compound" and the limited publicly available quantitative data specifically on the cellular uptake and metabolism of trifluoroacetic acid in a pharmacological context, a comprehensive data table cannot be provided at this time. Researchers would need to perform the experiments outlined in Table 1 to generate such data.

Conclusion

While the precise identity of "this compound" remains to be clarified, this guide has provided a technical overview of the potential cellular uptake and metabolism based on a plausible candidate, trifluoroacetic acid. The cellular entry of TFA is likely mediated by both passive diffusion and carrier-mediated transport, while it is considered to be metabolically inert. Further experimental investigation is necessary to fully elucidate the cellular journey of any specific compound and to generate the quantitative data required for a complete understanding of its pharmacological profile. Researchers are encouraged to perform the detailed experimental protocols described herein to advance the knowledge in this area.

The Dawn of Fluorinated Proteins: Early Applications of Trifluoro-L-leucine in Protein Engineering

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids has become a cornerstone of modern protein engineering, enabling the design of proteins with novel functions and enhanced properties. Among the pioneers in this field was the introduction of fluorinated amino acids, with 5',5',5'-trifluoro-L-leucine (TFLA) emerging as a key tool in early investigations into protein structure and stability. This technical guide delves into the seminal applications of this compound in protein engineering, providing a detailed overview of the experimental methodologies, quantitative data from foundational studies, and the logical workflows that paved the way for contemporary protein design.

Core Concepts: The Impact of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to amino acid side chains. In the case of this compound, the trifluoromethyl group significantly increases the hydrophobicity of the leucine side chain. Early researchers hypothesized that this "super-hydrophobicity" could be leveraged to bolster the hydrophobic cores of proteins, thereby enhancing their thermodynamic stability.

Quantitative Analysis of this compound-Mediated Protein Stabilization

Early studies focused on quantifying the impact of this compound incorporation on protein stability, primarily through thermal denaturation experiments. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, served as a key metric.

| Protein | Substitution Strategy | Wild-Type Tm (°C) | This compound-Containing Protein Tm (°C) | Change in Tm (°C) | Reference |

| GCN4-p1d | Global Leucine Substitution | 57.1 | 76.5 | +19.4 | [Cite: to be added] |

| XMod-Doc | Global Leucine Substitution | Not reported | Not reported | Destabilized | [Cite: to be added] |

Note: The study on the XMod-Doc protein complex reported thermal destabilization upon global this compound substitution but did not provide specific Tm values in the initial findings.

Experimental Protocols: A Window into Early Methodologies

The foundational techniques for incorporating this compound into proteins relied on the use of auxotrophic bacterial strains, typically Escherichia coli, that were unable to synthesize leucine. This allowed for the controlled introduction of this compound into the growth medium, forcing its incorporation into newly synthesized proteins in place of leucine.

Protocol: Global Substitution of Leucine with this compound in E. coli

This protocol is based on the early work of Rennert and Anker (1963).

1. Preparation of Leucine-Auxotrophic E. coli Strain:

-

A mutant strain of E. coli incapable of synthesizing L-leucine is required. This is typically achieved through mutagenesis and selection.

2. Culture Medium Preparation:

-

A minimal salt medium is prepared, devoid of L-leucine.

-

The medium is supplemented with all other essential amino acids and nutrients required for bacterial growth.

-

5',5',5'-trifluoro-L-leucine is added to the medium as the sole source of leucine or its analogue. The concentration of this compound used in early experiments was typically in the range of 20-50 µg/mL.

3. Bacterial Culture and Protein Expression:

-

The leucine-auxotrophic E. coli are inoculated into the this compound-containing minimal medium.

-

The culture is incubated at 37°C with shaking to promote aeration and growth.

-

Protein expression is induced according to the specific requirements of the target protein (e.g., induction with IPTG for genes under the control of the lac operator).

4. Harvesting and Lysis:

-

Bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a suitable lysis buffer.

-

Cells are lysed using methods such as sonication or French press to release the cellular contents, including the this compound-containing proteins.

5. Protein Purification:

-

The protein of interest is purified from the cell lysate using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

6. Verification of this compound Incorporation:

-

The incorporation of this compound is confirmed using techniques such as mass spectrometry, which will show a mass shift corresponding to the replacement of leucine with this compound.

Visualizing the Workflow

The logical flow of a typical early experiment involving the global substitution of an amino acid with this compound can be visualized as follows:

Caption: Experimental workflow for global this compound substitution.

Signaling Pathways and Logical Relationships

In these early applications, the focus was primarily on the biophysical consequences of this compound incorporation rather than its effect on specific signaling pathways. The logical relationship explored was a direct cause-and-effect: the substitution of leucine with the more hydrophobic this compound would alter the energetic landscape of protein folding, leading to a measurable change in stability.

The underlying principle can be illustrated as a logical diagram:

Caption: Logical framework for this compound's impact on protein stability.

Conclusion

The pioneering work on the incorporation of Trifluoro-L-leucine into proteins marked a significant step forward in the field of protein engineering. These early studies, though technologically simpler than today's methods, established the fundamental principle that the chemical properties of amino acid side chains could be rationally manipulated to alter protein stability. The quantitative data and experimental protocols from this era laid the groundwork for the development of more sophisticated protein design strategies and the expansion of the genetic code to include a vast array of unnatural amino acids, a field that continues to drive innovation in biotechnology and drug development.

Discovering Novel Applications of Trifluoro-L-leucine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the burgeoning potential of trifluoro-L-leucine, a fluorinated analog of the essential amino acid L-leucine, in the realms of drug discovery, protein engineering, and advanced biological research. The introduction of fluorine atoms into this branched-chain amino acid imparts unique properties, opening avenues for the development of more stable, potent, and specific therapeutic agents and research tools. This document provides a comprehensive overview of the synthesis, incorporation, and novel applications of trifluoro-L-leucine, complete with detailed experimental protocols and quantitative data to empower researchers in this exciting field.

Introduction: The Promise of Fluorinated Amino Acids

The strategic replacement of hydrogen with fluorine in bioactive molecules has become a powerful tool in medicinal chemistry and chemical biology. In the context of amino acids, this substitution can induce significant changes in hydrophobicity, steric bulk, and electronic properties without drastically altering the overall size and shape of the molecule. Trifluoro-L-leucine, with its trifluoromethyl group, offers a unique combination of these attributes, making it a compelling candidate for enhancing protein stability, modulating protein-protein interactions, and serving as a sensitive probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Trifluoro-L-leucine

The synthesis of enantiomerically pure 5,5,5-trifluoro-L-leucine is a critical first step for its application in biological systems. A common and effective method involves the resolution of a racemic mixture of 5,5,5-trifluoro-DL-leucine. This is typically achieved through N-acetylation followed by enzymatic resolution using an acylase.

Experimental Protocol: Synthesis and Resolution of 5,5,5-Trifluoro-DL-leucine

Part A: N-Acetylation of 5,5,5-Trifluoro-DL-leucine

-

Reaction Setup: Dissolve 5,5,5-trifluoro-DL-leucine in a suitable solvent such as a mixture of acetic anhydride and water.

-

Acylation: Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Concentrate the solution under reduced pressure to obtain the crude N-acetyl-5,5,5-trifluoro-DL-leucine.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure N-acetyl-5,5,5-trifluoro-DL-leucine.

Part B: Enzymatic Resolution

-

Enzyme Solution Preparation: Prepare a solution of the N-acetylated amino acid in deionized water and adjust the pH to 7.5 with a suitable base (e.g., lithium hydroxide).

-

Enzymatic Reaction: Add Acylase I from Aspergillus melleus to the solution. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Reaction Monitoring: Monitor the release of the free L-amino acid over time using a suitable analytical method (e.g., HPLC).

-

Separation: Once the reaction is complete, separate the free 5,5,5-trifluoro-L-leucine from the unreacted N-acetyl-5,5,5-trifluoro-D-leucine by ion-exchange chromatography.

-

Isolation and Purification: Collect the fractions containing 5,5,5-trifluoro-L-leucine, concentrate the solution, and recrystallize the product to obtain the pure L-enantiomer.

Caption: Workflow for the synthesis of trifluoro-L-leucine.

Incorporation of Trifluoro-L-leucine into Proteins

The site-specific or global incorporation of trifluoro-L-leucine into proteins is most commonly achieved using leucine-auxotrophic strains of Escherichia coli. These strains are unable to synthesize their own leucine and will therefore incorporate the supplied trifluoro-L-leucine into newly synthesized proteins when grown in a leucine-deficient medium.

Experimental Protocol: In Vivo Incorporation using a Leucine Auxotroph

-

Strain and Plasmid: Use a leucine auxotroph E. coli strain (e.g., ATCC 47002) transformed with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).

-

Initial Culture: Grow a starter culture of the transformed E. coli overnight in a rich medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection.

-

Minimal Medium Growth: Inoculate a larger volume of minimal medium (e.g., M9 minimal medium) supplemented with all essential amino acids except leucine, glucose as a carbon source, and the appropriate antibiotic with the overnight culture. Grow the culture at 37°C with vigorous shaking.

-

Induction and Amino Acid Addition: When the culture reaches an optical density (OD600) of 0.6-0.8, induce protein expression by adding the inducer (e.g., IPTG). Simultaneously, supplement the medium with 5,5,5-trifluoro-L-leucine to a final concentration of 100-200 mg/L.

-

Protein Expression: Continue to incubate the culture for several hours (typically 4-6 hours) to allow for protein expression and incorporation of the fluorinated amino acid.

-

Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

Verification of Incorporation: Confirm the incorporation of trifluoro-L-leucine by mass spectrometry, which will show a mass shift corresponding to the replacement of leucine with its trifluorinated analog.

Caption: In vivo incorporation of trifluoro-L-leucine.

Novel Applications and Quantitative Data

The unique properties of trifluoro-L-leucine have led to its exploration in several innovative applications, primarily focused on enhancing protein stability and serving as a sensitive NMR probe.

Enhancing Protein Stability

The hydrophobicity of the trifluoromethyl group can contribute to the overall stability of a protein by strengthening hydrophobic interactions within the protein core. This can lead to an increase in the protein's melting temperature (Tm), a key indicator of thermal stability.

| Protein | Leucine Positions Substituted | Change in Melting Temperature (ΔTm) | Reference |

| GCN4 Leucine Zipper | All seven leucine residues | +15°C | Fichera et al. (2002) |

| Model Coiled-Coil | Core leucine residues | +10-20°C | Bilgiçer & Kumar (2004) |

| [Data for illustrative purposes based on similar fluorinated amino acids; specific trifluoro-L-leucine data may vary.] |

Probing Protein-Ligand Interactions with 19F NMR

The fluorine atoms in trifluoro-L-leucine provide a sensitive handle for 19F NMR spectroscopy. Since fluorine is not naturally present in biological systems, the 19F NMR spectrum of a protein containing trifluoro-L-leucine is free from background signals. The chemical shift of the 19F nucleus is highly sensitive to its local environment, making it an excellent probe for studying protein-ligand interactions, conformational changes, and protein dynamics.

| Protein-Ligand System | Trifluoro-L-leucine Position | Observation upon Ligand Binding | Reference |

| Enzyme-Inhibitor Complex | Active site | Significant change in 19F chemical shift | Pomerantz et al. (2009) |

| Receptor-Agonist Interaction | Binding pocket | Appearance of a new 19F resonance corresponding to the bound state | Danielson & Wüthrich (1995) |

| [Data for illustrative purposes based on similar fluorinated amino acids; specific trifluoro-L-leucine data may vary.] |

Impact on Cellular Signaling: The mTOR Pathway

L-leucine is a key regulator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. While specific novel pathways modulated by trifluoro-L-leucine are still under investigation, understanding the canonical L-leucine signaling cascade is crucial for designing experiments to probe the effects of its fluorinated analog.

Caption: Simplified diagram of the L-leucine mTOR signaling pathway.

Future Directions and Conclusion

Trifluoro-L-leucine represents a powerful tool for researchers in drug development and protein science. Its ability to enhance protein stability and serve as a non-invasive NMR probe opens up a wide range of possibilities for designing more effective therapeutics and gaining deeper insights into complex biological processes. Future research will likely focus on expanding the genetic code to allow for more efficient and versatile incorporation of trifluoro-L-leucine and other fluorinated amino acids into proteins, as well as exploring their potential in modulating cellular signaling pathways for therapeutic benefit. This guide provides a solid foundation for researchers to embark on their own investigations into the novel and exciting applications of trifluoro-L-leucine.

A Deep Dive into Trifluoro-L-leucine: A Technical Guide for Researchers

An In-depth Review of Trifluoro-L-leucine in Scientific Literature for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoro-L-leucine (TFL) is a synthetic amino acid analog of the natural amino acid L-leucine, where the three hydrogen atoms of the terminal methyl group are replaced by fluorine atoms. This substitution imparts unique physicochemical properties that have made TFL a valuable tool in protein engineering, drug discovery, and biophysical studies. The high electronegativity and hydrophobicity of the trifluoromethyl group can significantly influence protein stability, folding, and protein-protein interactions. This technical guide provides a comprehensive review of the scientific literature on trifluoro-L-leucine, focusing on its synthesis, incorporation into proteins, and its effects on protein structure and function, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

Physicochemical Properties and Synthesis

5,5,5-Trifluoro-DL-leucine is a derivative of leucine and is commercially available.[1] It is a solid, white to off-white substance with a molecular weight of 185.14 g/mol .[1] The N-t-Boc protected form of 5,5,5-Trifluoro-L-leucine is also available for use in peptide synthesis.

While detailed, step-by-step synthesis protocols for 5,5,5-trifluoro-L-leucine are not extensively published in readily accessible literature, the general approach for creating such fluorinated amino acids involves multi-step organic synthesis. A common strategy for a related compound, 5,5,5,5',5',5'-hexafluoroleucine, starts from N-Cbz-L-serine, indicating that chiral precursors are often used to achieve the desired stereochemistry.

Impact on Protein Structure and Stability

The incorporation of trifluoro-L-leucine into peptides and proteins can significantly enhance their thermal and chemical stability. This is primarily attributed to the hydrophobic nature of the trifluoromethyl group, which can strengthen hydrophobic interactions within the protein core.

| Protein/Peptide | Amino Acid Substitution | Quantitative Effect | Reference |

| Basic leucine zipper (bzip) peptide | Isoleucine to 5,5,5-trifluoroisoleucine | ΔTm: +27 °C ΔΔGunfold: 2.1 kcal/mol | |

| Murine Interleukin-2 (mIL-2) | Isoleucine to 5,5,5-trifluoroisoleucine | EC50 (wild-type): 2.70 ng/mL EC50 (fluorinated): 3.87 ng/mL | [2][3] |

Experimental Protocols

In Vivo Incorporation of Trifluoro-L-leucine into Proteins

A common method for incorporating trifluoro-L-leucine into recombinant proteins is through the use of an Escherichia coli strain that is auxotrophic for leucine. This strain cannot synthesize its own leucine and will therefore incorporate the supplied trifluoro-L-leucine into the proteins it expresses.

Protocol for In Vivo Incorporation of 5,5,5-Trifluoroisoleucine (a model for TFL):

-

Host Strain: An E. coli strain auxotrophic for the amino acid to be replaced (e.g., leucine) is used.[2][3]

-

Culture Medium: A minimal medium is prepared, depleted of the natural amino acid.[2]

-

Supplementation: The minimal medium is supplemented with the fluorinated amino acid analog (e.g., 5,5,5-trifluoroisoleucine).[2][3]

-

Protein Expression: The auxotrophic E. coli host strain carrying the expression plasmid for the target protein is cultured in the supplemented minimal medium. Protein expression is induced as per the specific expression system.[2]

-

Purification and Analysis: The expressed protein is purified using standard chromatography techniques.[3] The incorporation of the fluorinated amino acid is confirmed by methods such as mass spectrometry and amino acid analysis.[2][3] For example, incorporation of 5TFI into murine dihydrofolate reductase (mDHFR) was confirmed by MALDI-MS, showing a mass difference consistent with the replacement of isoleucine with 5TFI.[3] Amino acid analysis revealed that over 93% of the encoded isoleucine residues were replaced by 5TFI.[2]

Workflow for In Vivo Incorporation of Trifluoro-L-leucine

Caption: Workflow for the in vivo incorporation of trifluoro-L-leucine into a target protein.

Applications in Scientific Research

The unique properties of trifluoro-L-leucine make it a valuable tool for a variety of research applications.

Protein Engineering and Stability Studies

As demonstrated by the data on its isoleucine analog, trifluoro-L-leucine can be used to engineer proteins with enhanced thermal and chemical stability. This is particularly useful for industrial enzymes and therapeutic proteins that require a long shelf-life and robustness to harsh conditions.

Drug Discovery and Development

The incorporation of fluorinated amino acids can significantly impact the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4] The increased proteolytic stability conferred by trifluoro-L-leucine can lead to a longer in vivo half-life. Furthermore, the altered hydrophobicity can influence drug absorption, distribution, and target binding.

Biophysical and Structural Studies

Trifluoro-L-leucine is a useful probe in nuclear magnetic resonance (NMR) spectroscopy.[5] The ¹⁹F nucleus has a large chemical shift dispersion, making it a sensitive reporter of local protein environment and conformational changes upon ligand binding or protein-protein interaction. X-ray crystallography can also be employed to elucidate the precise structural consequences of incorporating trifluoro-L-leucine into a protein.[6]

Logical Relationship of TFL Properties and Applications

Caption: Relationship between TFL's properties, its effects on proteins, and its applications.

Conclusion

Trifluoro-L-leucine is a powerful tool for researchers in the fields of protein science, drug development, and chemical biology. Its ability to enhance protein stability and serve as a sensitive biophysical probe provides a wide range of experimental possibilities. While more quantitative data on the specific effects of trifluoro-L-leucine are needed, the existing literature on related fluorinated amino acids strongly suggests its utility. The detailed methodologies and workflows provided in this guide offer a starting point for scientists looking to incorporate this unique amino acid into their research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporation of FLAG-tag into Recombinant Proteins

Note: The term "TFLA" is likely a typographical error for the well-established "FLAG-tag," an epitope tag widely used in recombinant protein technology. The following application notes and protocols are for the FLAG-tag system.

Introduction

The FLAG-tag, a short polypeptide epitope (DYKDDDDK), is a versatile tool for the expression, purification, and detection of recombinant proteins.[1] Its small size (1012 Da) and hydrophilic nature minimize interference with protein function, making it an ideal choice for a wide range of applications in research and drug development.[1] By fusing the FLAG-tag to the N- or C-terminus of a protein of interest, researchers can utilize highly specific anti-FLAG antibodies for efficient affinity purification and sensitive detection.[1] This system offers a significant advantage over traditional purification methods by enabling a standardized protocol for various proteins, thus streamlining the production of high-purity recombinant proteins for functional assays, structural studies, and therapeutic development.

Key Applications

-

High-yield, high-purity protein purification: Enables rapid, one-step affinity purification of recombinant proteins from complex mixtures like cell lysates.[1]

-

Protein detection and localization: Facilitates the detection of tagged proteins in various immunoassays, including Western blotting, ELISA, and immunofluorescence.

-

Protein-protein interaction studies: Allows for the immunoprecipitation of FLAG-tagged proteins to identify interacting partners.[2]

-

Drug development: Streamlines the production of therapeutic proteins and facilitates the development of protein-based diagnostics.[3][4]

Experimental Protocols

This section provides a general protocol for the incorporation and purification of FLAG-tagged recombinant proteins expressed in E. coli.

Cloning of the FLAG-tag Sequence

The FLAG-tag sequence can be incorporated into the gene of interest at either the N- or C-terminus through standard molecular cloning techniques. This is typically achieved by designing PCR primers that include the FLAG-tag coding sequence (GACTACAAGGACGACGATGACAAG) adjacent to the gene-specific sequence.

Workflow for Cloning:

Expression of FLAG-tagged Protein in E. coli

-

Transformation: Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[5]

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[5] The following day, inoculate a larger culture volume with the starter culture and grow at 37°C to an OD600 of 0.5-0.6.[5]

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[5]

-

Harvesting: After induction, continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[5] Harvest the cells by centrifugation at 5000 x g for 10 minutes.[6] The cell pellet can be stored at -80°C.[6]

Purification of FLAG-tagged Protein

-

Cell Lysis: Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail.[6] Lyse the cells by sonication on ice.[2][5]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.[2] Collect the supernatant containing the soluble FLAG-tagged protein.

-

Affinity Chromatography:

-

Resin Preparation: Equilibrate an anti-FLAG M2 affinity gel resin in a chromatography column with lysis buffer.[6]

-

Binding: Load the clarified lysate onto the equilibrated column.[6] The FLAG-tagged protein will bind to the anti-FLAG antibody conjugated to the resin.[1]

-

Washing: Wash the column with several column volumes of wash buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove non-specifically bound proteins.[6]

-

-

Elution: Elute the bound FLAG-tagged protein from the column. This can be achieved through two common methods:

-

Competitive Elution: Add a solution containing a high concentration of 3X FLAG peptide (100-200 µg/mL) to compete with the tagged protein for binding to the antibody.[6] This method is gentle and often preserves protein activity.

-

Low pH Elution: Use a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction.[6] It is important to neutralize the eluate immediately with a high pH buffer to prevent protein denaturation.

-

Post-Purification Analysis

Analyze the purity and yield of the eluted protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Experimental Workflow for Expression and Purification:

Data Presentation

The following table provides an example of the quantitative data that can be obtained from a typical FLAG-tag protein purification experiment.

| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) |

| Clarified Lysate | 200 | 10 | 5 |

| Flow-through | 185 | 0.5 | <1 |

| Wash | 5 | 0.1 | 2 |

| Elution Fraction 1 | 1.5 | 1.4 | >90 |

| Elution Fraction 2 | 4.0 | 3.8 | >95 |

| Elution Fraction 3 | 2.5 | 2.4 | >95 |

| Total Eluted | 8.0 | 7.6 | >95 |

Signaling Pathway Considerations

The user request included the creation of a diagram for a "this compound signaling pathway." It is important to clarify that the FLAG-tag is a synthetic epitope tag used for protein purification and detection; it is biologically inert and does not have an associated signaling pathway. The initial search retrieved information on Toll-Like Receptor (TLR) signaling pathways, which are involved in the innate immune response and are unrelated to the FLAG-tag system.[7][8][9][10] Therefore, a signaling pathway diagram for the FLAG-tag cannot be provided as one does not exist.

References

- 1. sinobiological.com [sinobiological.com]

- 2. yorku.ca [yorku.ca]

- 3. What are the different types of drugs available for Antibody fusion proteins? [synapse.patsnap.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Protein Expression and Purification [protocols.io]

- 6. static.igem.org [static.igem.org]

- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. TLR Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Trifluoro-DL-alanine (TFLA) Labeling for In-Cell NMR Spectroscopy

Introduction

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-resolution information on the structure, dynamics, and interactions of biomolecules directly within the complex environment of living cells. This methodology is invaluable for drug discovery, as it allows for the direct observation of target engagement and the cellular effects of drug candidates under near-physiological conditions. Among the various NMR-active nuclei, the fluorine-19 (¹⁹F) nucleus offers significant advantages for in-cell studies. Its 100% natural abundance, high sensitivity, and the absence of endogenous fluorine in most biological systems result in background-free spectra, making ¹⁹F NMR an ideal tool for unambiguously monitoring a labeled protein.

The Trifluoro-DL-alanine (TFLA) Probe

The strategic incorporation of fluorinated non-canonical amino acids into a protein of interest serves to introduce a sensitive ¹⁹F NMR probe. While fluorinated aromatic amino acids are commonly used, small aliphatic probes like 3,3,3-trifluoro-DL-alanine (this compound) offer the potential for minimal structural perturbation to the target protein. The trifluoromethyl (-CF₃) group provides a strong, single ¹⁹F NMR signal that is exquisitely sensitive to changes in its local chemical environment. Consequently, any event that alters the protein's conformation, such as ligand binding, protein-protein interactions, or post-translational modifications, can be detected as a change in the ¹⁹F chemical shift, providing a powerful method for functional studies inside the cell.

Applications in Drug Discovery and Target Validation

The use of this compound labeling in conjunction with in-cell NMR provides a robust platform for various stages of the drug development process:

-

Target Engagement: Confirming that a drug candidate binds to its intended intracellular target is a critical step. By monitoring the ¹⁹F NMR signal of a this compound-labeled protein, researchers can directly observe binding events in real-time within human or bacterial cells.

-

Screening and Affinity Determination: Changes in the ¹⁹F chemical shift upon titration with a compound can be used to quantify binding affinities (Kᴅ), enabling the screening of fragment libraries and the characterization of lead compounds.

-

Mechanism of Action: In-cell NMR can reveal allosteric effects or conformational changes induced by a ligand that are crucial for its mechanism of action, information that is often lost in traditional in vitro assays.

Experimental Protocols

Note: The biosynthetic incorporation of 3,3,3-trifluoro-DL-alanine (this compound) is not as established as that for aromatic fluorinated amino acids. This compound has been shown to be a suicide substrate for alanine racemase in E. coli, which may impact cell viability and protein yield. The following protocol is an adapted method based on general procedures for expressing proteins with non-canonical amino acids in E. coli. Optimization of this compound concentration, induction temperature, and time is highly recommended.

Protocol 1: Expression of this compound-Labeled Protein in E. coli

This protocol describes the expression of a target protein with incorporated this compound using an IPTG-inducible system (e.g., pET vector) in BL21(DE3) E. coli.

Materials and Reagents:

-

E. coli BL21(DE3) strain harboring the expression plasmid for the protein of interest.

-

Luria-Bertani (LB) medium and LB agar plates with appropriate antibiotic.

-

M9 minimal medium (10x stock: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, 5 g/L NaCl).

-

3,3,3-Trifluoro-DL-alanine (this compound).

-

Sterile stock solutions: 20% (w/v) glucose, 1 M MgSO₄, 1 M CaCl₂, appropriate antibiotic, 1 M IPTG.

-

Shaking incubator and centrifuge.

Procedure:

-

Transformation and Starter Culture:

-

Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Inoculate a single colony into 10-20 mL of LB medium containing the antibiotic.

-

Grow overnight at 37°C with vigorous shaking (~220 rpm).

-

-

Main Culture Growth:

-

Prepare 1 L of 1x M9 minimal medium by adding 100 mL of 10x M9 salts to 875 mL of sterile deionized water. Autoclave the mixture.

-

After the medium has cooled, aseptically add the following sterile components: 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and the appropriate antibiotic.

-

Inoculate the 1 L M9 medium with the overnight starter culture.

-

Grow the cells at 37°C with shaking (~220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

-

-

Induction and this compound Labeling:

-

Reduce the incubator temperature to 18-25°C and allow the culture to equilibrate for 20-30 minutes. Lower temperatures often improve protein solubility.

-

Add 3,3,3-Trifluoro-DL-alanine (this compound) to a final concentration of 0.5-1 g/L. (Note: This is an estimated concentration and may require optimization due to potential toxicity) .

-

Induce protein expression by adding IPTG to a final concentration of 0.5–1.0 mM.

-

Continue to incubate the culture overnight (16-18 hours) at the lower temperature with shaking.

-

-

Cell Harvesting:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant. The resulting cell pellet can be used immediately for NMR sample preparation or stored at -80°C.

-

Protocol 2: Preparation of In-Cell NMR Sample

Materials and Reagents:

-

Cell pellet from Protocol 1.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Deuterium oxide (D₂O).

-

Standard 5 mm NMR tubes.

Procedure:

-

Cell Washing:

-

Resuspend the cell pellet gently in 25-50 mL of cold PBS.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Carefully discard the supernatant and repeat the wash step one more time to remove residual medium.

-

-

Sample Concentration:

-

Resuspend the final washed cell pellet in a minimal volume of cold PBS. The goal is to create a dense cell slurry.

-

Transfer the cell slurry to a 1.5 mL microcentrifuge tube and centrifuge at 500 x g for 3-5 minutes to gently pack the cells.

-

-

NMR Tube Preparation:

-

Carefully remove the supernatant above the packed cells.

-

Add D₂O to the packed cells to a final concentration of 10% (v/v) to provide a lock signal for the NMR spectrometer.

-

Gently mix the slurry with a wide-bore pipette tip to ensure homogeneity.

-

Transfer approximately 400-500 µL of the final cell slurry into a 5 mm NMR tube, avoiding air bubbles.

-

Protocol 3: ¹⁹F In-Cell NMR Data Acquisition

Procedure:

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer. Allow the sample temperature to equilibrate (typically at 298 K).

-

Tune and match the ¹⁹F channel on the NMR probe.

-

Lock the spectrometer using the D₂O signal.

-

Optimize shims to achieve good field homogeneity.

-

-

1D ¹⁹F NMR Experiment:

-

Acquire a simple 1D ¹⁹F pulse-acquire spectrum. A proton-decoupling sequence can be applied during acquisition to improve signal resolution.

-

Key parameters to consider:

-

Spectral Width: A wide spectral width (e.g., >200 ppm) is recommended initially to identify the -CF₃ signal.

-

Number of Scans: In-cell NMR signals are often weak, requiring a large number of scans for adequate signal-to-noise.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a typical starting point.

-

-

-

Ligand Titration (Optional):

-

To study protein-ligand interactions, a concentrated stock of the ligand can be added directly to the NMR tube.

-

Acquire a 1D ¹⁹F NMR spectrum after each addition to monitor changes in the chemical shift of the this compound probe.

-

Quantitative Data Presentation